molecular formula C15H11ClN2O B5565760 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide

4-chloro-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No. B5565760
M. Wt: 270.71 g/mol
InChI Key: KVAJJPXXNVXJNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of aromatic compounds with acid chlorides in the presence of a base. For compounds similar to “4-chloro-N-[4-(cyanomethyl)phenyl]benzamide,” methods such as the Staudinger reaction, which involves a [2 + 2] ketene-imine cycloaddition, are commonly used. Ultrasonication, a green chemistry tool, has been utilized to improve yields and reduce reaction times in the synthesis of structurally related compounds (Nimbalkar et al., 2018).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, including IR, NMR (1H and 13C), and UV-Vis, are instrumental in the analysis of the molecular structure of benzamide derivatives. The molecular structure is optimized and analyzed using hybrid-DFT methods, which provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, ensuring a strong agreement with experimentally measured values (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the cyanomethyl functionality allows for the construction of new heterocycles, enhancing the compound's chemical diversity and potential biological activities. These reactions are essential for exploring the compound's utility in synthesizing novel heterocyclic compounds with potential applications in different fields (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are critical for their application and handling. The crystal structure, including the conformation of bonds and the arrangement of molecules, influences these properties. Studies on similar compounds have shown that molecules are linked by hydrogen bonds into chains or networks, affecting their physical state and behavior (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and molecular structure. Theoretical evaluations, such as frontier molecular orbitals (FMO) analysis, molecular electrostatic potential (MEP), and natural bond orbital (NBO) studies, provide insights into the compound's chemical behavior and potential as a lead in drug discovery or other applications (Demir et al., 2016).

Scientific Research Applications

Ultrasound Assisted Synthesis and Anti-Tubercular Applications

A series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with non-cytotoxic nature against the human cancer cell line HeLa. The molecular docking study with essential enzyme InhA of Mycobacterium, responsible for cell wall synthesis, identified the most active derivatives, supporting their potential lead in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Polyamide Synthesis for Material Science

Research into chain-growth polycondensation for well-defined aramides led to the synthesis of a block copolymer containing well-defined aramide with low polydispersity, demonstrating the potential of such compounds in creating new materials with specific characteristics (Yokozawa et al., 2002).

Structural Analysis and Spectroscopic Studies

Studies on compounds closely related to 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have included detailed X-ray diffraction, IR, NMR, and UV-Vis spectroscopic investigations to understand their structure, dynamics, and electronic properties. Such analyses contribute to the design of molecules with desired physical, chemical, and biological properties (Demir et al., 2016).

Mitosis Inhibition in Plant Cells

Research on a series of N-(1,1-dimethylpropynyl) benzamide derivatives, including those with modifications at the 3 or 4 positions of the phenyl ring, has shown that specific compounds are powerful and selective inhibitors of mitosis in plant cells. This highlights the potential of these compounds in agricultural applications to control plant growth and development (Merlin et al., 1987).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, including compounds structurally related to 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide, have been determined to explore their potential as therapeutic agents. These structures provide insights into the molecular basis of their anticonvulsant activity and guide the design of more effective treatments (Kubicki et al., 2000).

Safety and Hazards

The specific safety and hazard information for 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. Sigma-Aldrich, a supplier of various chemicals, states that they provide their products without any warranty of fitness for a particular purpose or against infringement of intellectual property rights .

properties

IUPAC Name

4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-5-3-12(4-6-13)15(19)18-14-7-1-11(2-8-14)9-10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAJJPXXNVXJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(cyanomethyl)phenyl]benzamide

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